

# Solubility of Thiourea in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **thiourea** in various organic solvents, a critical parameter for its application in synthesis, formulation, and drug development. **Thiourea** (SC(NH<sub>2</sub>)<sub>2</sub>), an organosulfur compound structurally analogous to urea, exhibits a range of biological activities and serves as a versatile intermediate in organic synthesis.[1] Understanding its solubility behavior is paramount for processes such as crystallization, purification, and the preparation of solutions for preclinical and clinical studies. [1][2]

## **Quantitative Solubility Data**

The solubility of **thiourea** is significantly influenced by the nature of the solvent and the temperature.[1] Generally, **thiourea**, a polar molecule, demonstrates higher solubility in polar solvents.[1] The dissolution process is typically endothermic, meaning solubility increases with a rise in temperature.[2] The following tables summarize the mole fraction solubility of **thiourea** in a range of organic solvents at various temperatures.

Table 1: Mole Fraction Solubility  $(x_1)$  of **Thiourea** in Various Monosolvents at Different Temperatures (K)[2]



Temperat ure (K)	Methanol	Ethanol	n- Propanol	Isopropa nol	n-Butanol	Isobutano I
283.15	0.0401	0.0195	0.0121	0.0145	0.0095	0.0089
288.15	0.0478	0.0227	0.0142	0.0169	0.0112	0.0104
293.15	0.0549	0.0263	0.0165	0.0196	0.0131	0.0121
298.15	0.0596	0.0288	0.0181	0.0215	0.0144	0.0133
303.15	0.0681	0.0331	0.0208	0.0247	0.0165	0.0153
308.15	0.0769	0.0375	0.0236	0.0281	0.0188	0.0174
313.15	0.0863	0.0423	0.0267	0.0318	0.0213	0.0197
318.15	0.0964	0.0475	0.0301	0.0358	0.0240	0.0222
323.15	0.1072	0.0531	0.0338	0.0402	0.0270	0.0250

Table 2: Mole Fraction Solubility  $(x_1)$  of **Thiourea** in Other Organic Solvents at Different Temperatures (K)[2]

Temperatur e (K)	Acetone	2-Butanone	Methyl Acetate	Ethyl Acetate	Acetonitrile
283.15	0.0223	0.0148	0.0051	0.0045	0.0068
288.15	0.0261	0.0173	0.0060	0.0053	0.0080
293.15	0.0304	0.0201	0.0070	0.0062	0.0094
298.15	0.0351	0.0233	0.0081	0.0072	0.0109
303.15	0.0404	0.0268	0.0094	0.0083	0.0126
308.15	0.0463	0.0308	0.0109	0.0096	0.0146
313.15	0.0528	0.0352	0.0125	0.0111	0.0169
318.15	0.0599	0.0401	0.0143	0.0128	0.0195
323.15	0.0678	0.0455	0.0164	0.0146	0.0224



At 298.15 K, the solubility of **thiourea** in the tested solvents follows the order: methanol > water > acetone > ethanol > isopropanol > 2-butanone > n-propanol > n-butanol > isobutanol > acetonitrile > methyl acetate > ethyl acetate.[2] **Thiourea** exhibits its highest solubility in methanol and its lowest in ethyl acetate among these solvents.[2]

## **Experimental Protocols for Solubility Determination**

The quantitative data presented above were primarily determined using the static gravimetric method and the synthetic method.

### Static Gravimetric Method

This method involves achieving a solid-liquid equilibrium of the solute and solvent at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution.[1][2]

#### Apparatus:

- Jacketed glass vessel
- Thermostatic water bath
- Magnetic stirrer
- Analytical balance
- Syringe with a microporous filter
- Drying oven

#### Procedure:[3]

- Charging: An excess amount of thiourea is added to a known mass of the solvent in the jacketed glass vessel.
- Equilibration: The vessel is maintained at a constant temperature using the thermostatic
  water bath, and the mixture is stirred continuously for a sufficient time (e.g., 1-2 hours) to
  ensure solid-liquid equilibrium is reached.



- Settling: Stirring is stopped, and the solution is allowed to stand for a period (e.g., 30 minutes) to allow undissolved solid to settle.
- Sampling: A sample of the clear supernatant is withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.
- Gravimetric Analysis: The collected sample is weighed and then dried in an oven at a suitable temperature (e.g., 323.15 K) until all the solvent has evaporated. The mass of the remaining solid **thiourea** is then determined.
- Calculation: The mole fraction solubility is calculated using the masses of the solute and solvent in the sample.[2]

## **Synthetic Method**

In the synthetic method, a known composition of solute and solvent is heated until the solid phase completely dissolves. The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific composition.[4][5]

#### Apparatus:

- Sealed tube or a vessel with a temperature probe
- Heating and stirring device with precise temperature control
- Light source and a means of observation

#### Procedure:

- Preparation: Accurately weighed amounts of thiourea and the solvent are placed in the sealed tube.
- Heating: The mixture is slowly heated while being continuously stirred.
- Observation: The mixture is carefully observed to determine the temperature at which all the solid thiourea dissolves completely. This temperature corresponds to the saturation temperature for the prepared concentration.

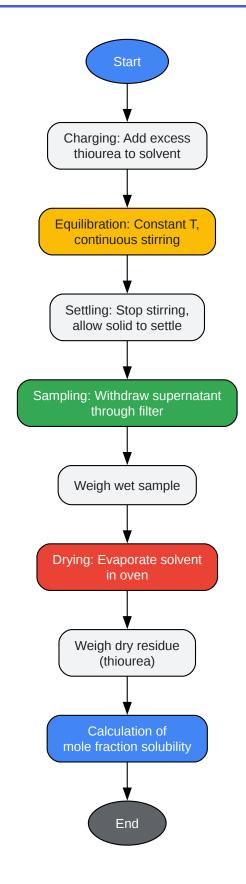


• Data Collection: The experiment is repeated with different compositions of **thiourea** and solvent to obtain solubility data over a range of temperatures.

# **Visualized Experimental Workflow**

The following diagram illustrates the logical workflow for determining the solubility of **thiourea** using the static gravimetric method.





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Caption: Workflow for solubility determination by the static gravimetric method.



This guide provides foundational knowledge on the solubility of **thiourea** in organic solvents, essential for its effective use in research and development. The provided data and experimental protocols offer a starting point for further investigation and application-specific formulation development.

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